4-Iodo-5-methylisoxazole
Overview
Description
4-Iodo-5-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-5-methylisoxazole can be achieved through various methods. One common approach involves the halogenation of pre-existing isoxazole rings. For instance, the introduction of iodine into the isoxazole ring can be accomplished via metalation/transmetalation reactions. In this process, iodine is exchanged for magnesium, and the latter is replaced by a zinc atom. The resulting metalated isoxazoles are then converted into the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The scalability of these methods makes them suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-5-methylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Metalation Reactions: The compound can undergo metalation reactions, where the iodine atom is replaced by metals such as magnesium or zinc.
Cycloaddition Reactions: Isoxazoles, including this compound, can participate in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions:
Palladium-Catalyzed Reactions: Palladium catalysts are commonly used in substitution and coupling reactions involving this compound.
Lithium Diisopropylamide (LDA): LDA is used in metalation reactions to facilitate the exchange of iodine with other metals.
Major Products Formed:
Substituted Isoxazoles: Various substituted isoxazoles can be synthesized through nucleophilic substitution reactions.
Metalated Isoxazoles: Metalation reactions yield metalated isoxazoles, which can be further transformed into other functionalized compounds.
Scientific Research Applications
4-Iodo-5-methylisoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates due to its ability to form diverse chemical structures.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Material Science: Isoxazole derivatives, including this compound, are used in the development of materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Iodo-5-methylisoxazole involves its interaction with various molecular targets. The iodine atom and the isoxazole ring contribute to its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form stable complexes with metals and other functional groups .
Comparison with Similar Compounds
- 4-Bromo-5-methylisoxazole
- 4-Chloro-5-methylisoxazole
- 4-Fluoro-5-methylisoxazole
Comparison: 4-Iodo-5-methylisoxazole is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated isoxazoles. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and metalation reactions .
Properties
IUPAC Name |
4-iodo-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INO/c1-3-4(5)2-6-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLDXKDDDKVRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383683 | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7064-38-2 | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7064-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00383683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-iodo-5-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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